molecular formula C8H5ClF2O B1411459 2,3-Difluoro-6-methylbenzoyl chloride CAS No. 1806370-17-1

2,3-Difluoro-6-methylbenzoyl chloride

Cat. No. B1411459
CAS RN: 1806370-17-1
M. Wt: 190.57 g/mol
InChI Key: RKWCUGWVUPUETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-methylbenzoyl chloride, also known as DBMC, is a fluorinated benzoyl chloride. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-6-methylbenzoyl chloride is C8H5ClF2O . It consists of a benzene ring with two fluorine atoms, one methyl group, and a benzoyl chloride group attached to it .


Physical And Chemical Properties Analysis

2,3-Difluoro-6-methylbenzoyl chloride has a molecular weight of 190.57 g/mol . It has a boiling point of 203.1±35.0 °C and a density of 1.3114 g/mL at 25 °C . The compound is sensitive to moisture .

Safety and Hazards

2,3-Difluoro-6-methylbenzoyl chloride is classified as acutely toxic and corrosive . It can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation, which includes compounds like 2,3-Difluoro-6-methylbenzoyl chloride, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications of these compounds in the synthesis of pharmaceuticals and fine chemicals .

properties

IUPAC Name

2,3-difluoro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)7(11)6(4)8(9)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWCUGWVUPUETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methylbenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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